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molecular formula C3H5N3O B1596532 1-(cyanomethyl)urea CAS No. 5962-07-2

1-(cyanomethyl)urea

Cat. No. B1596532
M. Wt: 99.09 g/mol
InChI Key: OYJHKYGWYYYRBV-UHFFFAOYSA-N
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Patent
US04734506

Procedure details

100 g of cyanomethylurea is combined with a mixture of 300 ml of methanol and 5 ml of 8N sodium hydroxide solution and stirred for 3 hours at 25°30° C. The mixture is allowed to cool to 20° C., the resultant product is removed by filtration, washed with a small amount of ice-cold methanol, and dried under vacuum, thus obtaining 92.6 g of (2-methoxy-2-iminoethyl)urea (=70% of theory).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][NH:4][C:5]([NH2:7])=[O:6])#[N:2].[OH-:8].[Na+].[CH3:10]O>>[CH3:10][O:8][C:1](=[NH:2])[CH2:3][NH:4][C:5]([NH2:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(#N)CNC(=O)N
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours at 25°30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20° C.
CUSTOM
Type
CUSTOM
Details
the resultant product is removed by filtration
WASH
Type
WASH
Details
washed with a small amount of ice-cold methanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(CNC(=O)N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 92.6 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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